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Acetylacrylic Acid-13C3

Cat. No.: B1155696
M. Wt: 117.08
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Acetylacrylic Acid-13C3 as a Research Tool

The use of this compound as a research tool is a direct result of the broader evolution of isotope labeling and the analytical technologies that underpin its application. Early research with isotopically labeled compounds laid the groundwork for understanding metabolic pathways and reaction mechanisms. nih.gov The synthesis of coenzyme A thioesters of small, ¹³C-labeled acids was an early example of creating labeled metabolites for study. nih.gov

Over the decades, the synthesis methods for creating specifically labeled complex organic molecules have become increasingly sophisticated. symeres.com This progression allowed for the creation of highly specific tools like this compound, where the ¹³C atoms are placed with precision. lgcstandards.com Concurrently, the advancement of high-resolution analytical instruments, such as Orbitrap mass spectrometers and high-field NMR machines, has dramatically enhanced the ability to detect and analyze these labeled compounds. oup.comacs.org This synergy between advanced chemical synthesis and powerful analytical instrumentation has enabled compounds like this compound to be used in highly targeted studies, providing insights that were previously unattainable. acs.org The development has moved from using simple labeled precursors like glucose to employing custom-designed labeled molecules to probe very specific scientific questions. sigmaaldrich.comsigmaaldrich.com

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry involving this compound is to leverage its isotopic label to elucidate complex chemical and biological processes. Its application is sharply focused on its role as a tracer and a synthetic precursor for other labeled molecules.

A key research application is in environmental and atmospheric chemistry. Acetylacrylic acid is an intermediate in the formation of secondary organic aerosols, which have significant impacts on climate and air quality. By using this compound, researchers can trace the transformation of this specific precursor into aerosol components like 2,3-Dihydroxy-4-oxopentanoic Acid, confirming reaction pathways and quantifying its contribution to aerosol formation under various conditions. labmix24.com

In metabolic research, the objective is to use this compound as a probe to investigate specific enzymatic pathways. By introducing it to a biological system, such as cell cultures or tissue samples, scientists can track the incorporation of its three labeled carbons into downstream metabolites. nih.govebi.ac.uk This allows for the confirmation of predicted metabolic routes, the discovery of new or alternative pathways, and the quantitative analysis of metabolic fluxes, which can reveal how metabolism is altered by disease or external stimuli. nih.govbiorxiv.org

Data Tables

Table 1: Physicochemical Properties of Acetylacrylic Acid and its ¹³C-Labeled Analog

PropertyAcetylacrylic AcidThis compound
Molecular Formula C₅H₆O₃¹³C₃C₂H₆O₃
Molecular Weight 114.10 g/mol 117.08 g/mol
Isotopic Purity Not Applicable≥99 atom % ¹³C
Appearance SolidNeat
IUPAC Name (E)-4-oxopent-2-enoic acid(E)-4-oxo(1,2,5-¹³C₃)pent-2-enoic acid
SMILES String CC(=O)C=CC(=O)O[13CH3]C(=O)C=[13CH]13CO
Data sourced from LGC Standards and PubChem. lgcstandards.comnih.gov

Table 2: Key Analytical Techniques for ¹³C-Labeled Compound Analysis

Analytical TechniqueInformation ProvidedResearch Application Example
Mass Spectrometry (MS) Detects mass shifts due to ¹³C incorporation; allows for identification and relative quantification of labeled metabolites. symeres.comTracing the fate of a ¹³C-labeled drug through metabolic pathways by identifying its heavier metabolites in blood or urine. simsonpharma.com
Gas Chromatography-MS (GC-MS) Separates volatile compounds before MS analysis, providing labeling patterns in specific molecules like amino acids. jove.comDetermining which central metabolic pathways are active in microorganisms by analyzing the ¹³C patterns in their amino acids. jove.com
Liquid Chromatography-MS (LC-MS) Separates non-volatile compounds, enabling the analysis of a wide range of metabolites in complex biological samples. oup.comProfiling hundreds of endogenous metabolites in human cells to map active and inactive pathways simultaneously. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the precise location of ¹³C atoms within a molecular structure, revealing intramolecular rearrangements. acs.orgElucidating the stereochemistry of an enzymatic reaction by tracking the specific position of a ¹³C label from substrate to product. acs.org
This table summarizes common techniques and their applications based on multiple sources. simsonpharma.comsymeres.comjove.comoup.comacs.orgnih.gov

Properties

Molecular Formula

C₂¹³C₃H₆O₃

Molecular Weight

117.08

Synonyms

3-Acetylacrylic Acid-13C3;  4-Oxo-2-pentenoic Acid-13C3;  4-Oxopentenoic Acid-13C3;  β-Acetoacrylic Acid-13C3;  β-Acetylacrylic Acid-13C3

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Enrichment for Acetylacrylic Acid 13c3

Strategies for Stereoselective Synthesis of Acetylacrylic Acid-13C3

The stereoselective synthesis of this compound requires a carefully designed reaction sequence that introduces the carbon-13 isotopes at specific positions while controlling the geometry of the double bond. A plausible synthetic approach would involve a multi-step process commencing with 13C-labeled precursors.

One potential strategy begins with the synthesis of a 13C-labeled β-keto ester. This can be achieved through a Claisen condensation reaction between a 13C-labeled acetylating agent, such as [1,2-13C2]acetyl chloride, and an appropriate ester. To ensure the incorporation of three 13C atoms, a precursor already containing one 13C atom would be necessary for the ester component.

Subsequent steps would involve the controlled hydrolysis of the resulting β-keto ester and a stereoselective dehydration to yield the desired cis- or trans-isomer of this compound. The choice of dehydrating agent and reaction conditions is crucial for controlling the stereochemistry of the final product. For instance, the preparation of cis-β-acetylacrylic acid can be achieved through the hydrolysis of its pseudo-ethyl ester under specific kinetic control to avoid isomerization to the more stable trans form acs.org. Asymmetric synthesis of related β-keto esters has been achieved with high enantioselectivity using metal catalysis or organocatalysis, which could be adapted for a stereoselective synthesis of a chiral variant of this compound researchgate.netgoogle.comrsc.orgrsc.org.

A hypothetical stereoselective synthesis for cis-β-Acetylacrylic Acid-13C3 could be envisioned as follows:

Preparation of a 13C-labeled precursor: Starting with a simple 13C-labeled molecule such as [13C]malonic acid.

Esterification and Acylation: Conversion of the labeled malonic acid to a suitable monoester, followed by acylation with [1,2-13C2]acetyl chloride. This would introduce the three desired 13C atoms.

Decarboxylation: A decarboxylation step to yield the β-keto acid structure.

Stereoselective Reduction and Elimination: A stereocontrolled reduction of the ketone followed by an elimination reaction could be employed to establish the desired cis-alkene geometry.

Optimization of Isotopic Labeling Efficiency for this compound Precursors

Achieving high isotopic enrichment is paramount for the utility of this compound in tracer studies. The optimization of labeling efficiency begins with the selection of appropriate 13C-labeled precursors and synthetic routes that minimize isotopic dilution.

Commonly used precursors for introducing 13C isotopes into carboxylic acids include isotopically labeled carbon dioxide ([13C]CO2) and carbon monoxide ([13C]CO) imist.ma. For instance, a carboxylation reaction of a suitable organometallic precursor with [13C]CO2 is a direct method for introducing a 13C-labeled carboxyl group imist.ma.

To maximize isotopic incorporation, it is essential to:

Utilize highly enriched precursors: The starting materials, such as [1,2-13C2]acetyl chloride and a singly labeled C2-synthon, should have an isotopic purity of >99%.

Employ efficient reactions: The chosen synthetic reactions should proceed with high yield and selectivity to avoid the loss of labeled material.

Minimize exchange reactions: Conditions that could lead to the scrambling or loss of the 13C label must be avoided. For example, certain decarboxylation reactions can be reversible, leading to a decrease in isotopic enrichment if unlabeled CO2 is present imist.ma.

The efficiency of isotopic labeling can be monitored at various stages of the synthesis using mass spectrometry and NMR spectroscopy.

PrecursorLabeling Position(s)Typical Isotopic Enrichment (%)Synthetic Strategy
[1,2-13C2]Acetic AnhydrideAcetyl group (C1, C2)>99Acylation of an enolate
[13C]Carbon DioxideCarboxyl group>99Carboxylation of an organometallic reagent
[U-13C3]PropaneEntire carbon backbone>98Multi-step conversion

This table presents hypothetical data for illustrative purposes.

Purification and Quality Assurance Protocols for Research-Grade this compound

The purification of the final product is critical to ensure its suitability for research applications. Impurities, including unlabeled or partially labeled species, can interfere with experimental results. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of small organic acids like this compound moravek.com.

A typical purification protocol would involve:

Initial Extraction: After the reaction is complete, an initial workup involving liquid-liquid extraction to separate the product from the reaction mixture.

Chromatographic Purification: The crude product is then subjected to preparative HPLC using a suitable column, such as a reversed-phase C18 column moravek.com. The mobile phase composition and gradient are optimized to achieve the best separation of the target compound from any impurities.

Fractions Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing the pure product.

Solvent Removal and Lyophilization: The pure fractions are combined, and the solvent is removed under reduced pressure, followed by lyophilization to obtain the final product as a solid.

Quality assurance protocols are implemented throughout the process to ensure the identity, purity, and isotopic enrichment of the final compound. These protocols include:

Identity Confirmation: Using techniques like 1H and 13C NMR spectroscopy and mass spectrometry to confirm the chemical structure.

Purity Assessment: Analytical HPLC with UV and/or mass spectrometric detection is used to determine the chemical purity. A purity of ≥98% is typically required for research-grade compounds eurisotop.com.

Isotopic Enrichment Verification: Mass spectrometry and 13C NMR are used to confirm the level of isotopic enrichment nih.gov.

Quality Control ParameterMethodSpecification
Chemical Identity1H NMR, 13C NMR, MSConforms to structure
Chemical PurityHPLC-UV/MS≥ 98%
Isotopic EnrichmentMass Spectrometry≥ 99 atom % 13C
Positional Purity13C NMRCorrect 13C placement

This table presents hypothetical data for illustrative purposes.

Analysis of Isotopic Purity and Positional Enrichment in Synthesized this compound

The final and most critical step in the quality control of this compound is the detailed analysis of its isotopic purity and the precise location of the 13C labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is an indispensable tool for determining the positional enrichment of the 13C isotopes princeton.edupressbooks.pubacs.org. The 13C NMR spectrum of this compound would exhibit signals only for the labeled carbon atoms. The chemical shifts of these signals confirm the positions of the 13C labels within the molecule pressbooks.publibretexts.org. Furthermore, the presence of 13C-13C coupling constants can provide definitive evidence for the connectivity of the labeled carbons. 1H NMR can also be used to indirectly observe the presence of 13C through the detection of satellite peaks flanking the proton signals coupled to 13C.

Analytical TechniqueParameter MeasuredExpected Result for this compound
High-Resolution Mass SpectrometryIsotopic DistributionPredominant M+3 peak, indicating three 13C atoms
13C NMR SpectroscopyChemical Shifts and CouplingSignals corresponding to the labeled carbon positions with characteristic 13C-13C coupling patterns
1H NMR Spectroscopy1H-13C CouplingSatellite peaks for protons attached to or near the 13C-labeled carbons

This table presents hypothetical data for illustrative purposes.

Sophisticated Analytical Methodologies for Acetylacrylic Acid 13c3 Tracing

Mass Spectrometry-Based Techniques for Acetylacrylic Acid-13C3 Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its high sensitivity and specificity make it ideal for detecting and quantifying low-abundance metabolites in complex biological samples. When coupled with chromatographic separation techniques, MS can provide comprehensive profiles of metabolites derived from this compound.

High-resolution mass spectrometry (HRMS) offers the capability to determine the mass of an ion with very high accuracy, allowing for the differentiation of molecules with very similar masses. This is particularly crucial in isotope tracing studies to distinguish between the 13C-labeled isotopologues and other naturally occurring isotopes or isobaric interferences. Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary resolving power.

The primary advantage of HRMS in the context of this compound tracing is the ability to accurately measure the isotope ratio, which is the ratio of the abundance of the 13C-labeled metabolite to its unlabeled (12C) counterpart. This information is vital for calculating the fractional enrichment of the labeled carbon in a particular metabolite pool, which in turn is used to model metabolic fluxes.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

AnalyteFormulaTheoretical m/z (Monoisotopic)Observed m/zMass Error (ppm)Isotope
Acetylacrylic AcidC5H6O3114.0317114.03191.7512C
This compound13C3C2H6O3117.0418117.04201.7113C

This interactive table illustrates how HRMS can distinguish between the unlabeled and 13C3-labeled forms of acetylacrylic acid with high precision.

For the analysis of non-volatile and thermally labile metabolites derived from this compound in complex biological matrices such as plasma, urine, or cell extracts, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC separates the components of a mixture based on their physicochemical properties before they are introduced into the mass spectrometer for detection.

The integration of LC with MS allows for the separation of isomeric metabolites and the reduction of matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the biological sample. wisc.edu Sample preparation for LC-MS analysis of organic acids like acetylacrylic acid and its metabolites often involves protein precipitation followed by solid-phase extraction to remove interfering substances. mdpi.com

Table 2: Example LC-MS/MS Parameters for a Hypothetical Metabolite of this compound

ParameterSetting
Chromatography
ColumnReversed-phase C18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeNegative Electrospray (ESI-)
Precursor Ion (m/z)e.g., 119.0 (for a metabolite with 2 13C atoms)
Product Ion (m/z)e.g., 75.0 (for a characteristic fragment)
Collision Energy15 eV

This interactive table provides an example of the instrumental parameters that would be optimized for the targeted analysis of a 13C-labeled metabolite using LC-MS/MS.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites of this compound, such as intermediates of the Krebs cycle, a derivatization step is necessary to increase their volatility. nih.gov Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). springernature.com

GC-MS is particularly well-suited for targeted metabolite analysis due to its high chromatographic resolution and the generation of reproducible mass spectra upon electron ionization (EI). The fragmentation patterns observed in EI-MS provide structural information that can be used to identify metabolites and to determine the position of the 13C labels within the molecule. nih.govresearchgate.net

Table 3: Hypothetical GC-MS Fragmentation Data for a Derivatized Metabolite of this compound

Metabolite DerivativeRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)
Silylated Lactate-13C28.5235117, 147, 219
Silylated Fumarate-13C212.2262147, 247

This interactive table illustrates the type of data obtained from a targeted GC-MS analysis, showing the retention time and key fragment ions that would be monitored to identify and quantify 13C-labeled metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Positional Enrichment Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and connectivity of atoms in a molecule. In 13C metabolic flux analysis, NMR is indispensable for determining the specific position of the 13C labels within a metabolite, a level of detail that is often challenging to obtain with mass spectrometry alone.

One-dimensional 13C-NMR spectroscopy directly detects the 13C nuclei in a molecule. Each chemically distinct carbon atom gives rise to a separate signal in the spectrum, and the chemical shift of that signal is indicative of its chemical environment. compoundchem.comlibretexts.org When this compound is metabolized, the 13C labels are incorporated into different positions in downstream metabolites. By analyzing the 13C-NMR spectrum of an isolated metabolite, the specific carbon atoms that are enriched with 13C can be identified.

The intensity of the signals in a 13C-NMR spectrum is proportional to the abundance of the 13C isotope at that position, allowing for the quantification of positional enrichment.

Table 4: Predicted 13C-NMR Chemical Shifts for Acetylacrylic Acid

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carboxyl)~171
C2~130
C3~138
C4 (Keto)~198
C5 (Methyl)~26

This interactive table provides predicted 13C-NMR chemical shifts for the carbon atoms in acetylacrylic acid, based on data from structurally similar compounds like acrylic acid. These values serve as a reference for identifying the signals in an experimental spectrum.

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei in a molecule, which is invaluable for both confirming the structure of a metabolite and for tracing the flow of 13C atoms through a metabolic network.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of 13C nuclei with the chemical shifts of their directly attached protons. columbia.edulibretexts.org This provides a clear fingerprint of each C-H bond in a molecule. In the context of this compound tracing, HSQC is used to confirm the identity of metabolites by matching their 1H-13C correlation patterns to those of known standards. princeton.eduhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between 13C nuclei and protons that are two or three bonds away. scielo.bryoutube.com This information is crucial for piecing together the carbon skeleton of a metabolite and for determining the connectivity between different functional groups. By analyzing the HMBC spectrum of a 13C-labeled metabolite, the flow of carbon atoms from this compound into the backbone of the new molecule can be traced. nih.gov

Table 5: Expected 2D NMR Correlations for a Metabolite Derived from this compound

Metabolite1H Signal (ppm)HSQC Correlation (13C ppm)Key HMBC Correlations (13C ppm)
Labeled Pyruvate (B1213749)2.4 (CH3)27175 (C=O), 206 (external keto)

This interactive table illustrates the kind of correlational data that can be obtained from 2D NMR experiments. For a hypothetical labeled pyruvate molecule, the HSQC experiment would show the direct C-H bond of the methyl group, while the HMBC experiment would reveal longer-range correlations to the carbonyl carbons, confirming the metabolic conversion.

Development and Validation of Chromatographic Separation Methods for this compound and its Derivatives

The accurate tracing of this compound in complex biological and chemical systems necessitates the development and validation of highly selective and sensitive chromatographic separation methods. These methods are essential for distinguishing the isotopically labeled compound and its metabolic or reaction derivatives from their unlabeled counterparts and other matrix components. The choice of chromatographic technique is primarily dictated by the physicochemical properties of the analytes, including polarity, volatility, and thermal stability. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed for this purpose.

The development of a robust chromatographic method begins with the selection of the appropriate column and mobile phase to achieve optimal separation. For a polar compound like this compound, reversed-phase (RP) HPLC is a common starting point. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound can be manipulated by adjusting the mobile phase composition, typically a mixture of water with an organic modifier like acetonitrile or methanol, and by controlling the pH with additives such as formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and improve peak shape. sielc.com

Hydrophilic interaction liquid chromatography (HILIC) presents an alternative for highly polar compounds that are weakly retained in reversed-phase systems. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

For volatile or semi-volatile derivatives of this compound, gas chromatography is a powerful technique. nih.gov Direct analysis of the carboxylic acid by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. researchgate.netjfda-online.com These derivatized analytes can then be effectively separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase.

Method validation is a critical step to ensure that the developed analytical procedure is suitable for its intended purpose. researchgate.netdemarcheiso17025.com Validation is performed by assessing a set of parameters defined by international guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are observed at the retention time of this compound and its derivatives.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations. The data is then plotted as peak area versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of a linear relationship. ijpsonline.com

Interactive Data Table: Linearity of this compound by RP-HPLC-UV

Concentration (µg/mL)Peak Area (arbitrary units)
5.023540
10.048120
25.0122500
50.0248700
100.0499500
200.01005000
Linear Regression Equation: y = 5012x - 1580
Correlation Coefficient (r²): 0.9998

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with known amounts of the analyte. The percentage recovery is then calculated.

Interactive Data Table: Accuracy (Recovery) of this compound in a Representative Matrix

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10.09.898.0
50.050.7101.4
150.0147.998.6
Average Recovery: 99.3%

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is expressed as the relative standard deviation (%RSD). researcher.life

Interactive Data Table: Precision of this compound Analysis

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
10.01.82.5
50.01.21.9
150.00.91.5

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. waters.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Interactive Data Table: Sensitivity of the Analytical Method for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

The development and validation of these sophisticated chromatographic methods are fundamental to the successful application of this compound as a tracer, enabling researchers to obtain reliable and accurate data in metabolic and mechanistic studies.

The general principles of using 13C-labeled substrates in metabolic flux analysis are well-established. In such studies, an isotopically labeled compound is introduced into a biological system. The distribution of the 13C label throughout various metabolic pathways is then traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to quantify the flow of carbon atoms and understand the activity of different metabolic routes.

However, without specific studies and data pertaining to this compound, any discussion on its role in the requested subsections would be hypothetical and not based on established research findings. To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated.

Applications of Acetylacrylic Acid 13c3 in Metabolic Flux Analysis and Pathway Elucidation

Quantitative Metabolic Flux Analysis (MFA) Models Utilizing Acetylacrylic Acid-13C3 Data

Quantitative MFA models are mathematical frameworks that integrate experimental labeling data with a stoichiometric model of cellular metabolism to calculate intracellular fluxes. creative-proteomics.com If this compound were to be used, the data derived from its metabolism would be essential for constraining the model and enabling the calculation of precise flux values.

Flux estimation is achieved by using computational algorithms to find the set of metabolic fluxes that best explains the experimentally measured ¹³C labeling patterns. These algorithms work by minimizing the difference between the measured labeling data and the labeling patterns predicted by the metabolic model.

Commonly used algorithms involve iterative methods, such as least-squares regression, to solve the complex, non-linear equations that describe the flow of isotopes through the network. nih.gov The process involves simulating the distribution of ¹³C from the tracer (e.g., this compound) throughout the metabolic network for a given set of fluxes and comparing the resulting theoretical isotope patterns with the measured data.

Table 1: Representative Computational Approaches for Flux Estimation

Algorithm Type Principle Application in ¹³C-MFA
Least-Squares Regression Minimizes the sum of the squared differences between measured and simulated labeling patterns. Standard method for finding the best-fit flux distribution.
Monte Carlo Methods Uses random sampling to explore the space of possible flux distributions and assess confidence. Used for statistical analysis and determining the confidence intervals of estimated fluxes.

| Elementary Metabolite Units (EMU) | Decomposes the metabolic network into smaller, manageable units to simplify the complex calculations of isotope distribution. | A widely adopted framework that significantly improves the computational efficiency of flux estimation. |

The analysis of data from ¹³C tracing experiments is complex and requires specialized software. These tools assist researchers in processing raw mass spectrometry data, correcting for natural isotope abundances, and feeding the labeling information into flux estimation algorithms.

Several software packages are available to facilitate ¹³C-MFA. While not specific to this compound, they provide the necessary infrastructure for such analyses. Tools like INCA, Metran, and OpenFLUX2 are designed to handle the entire workflow, from data input to flux visualization and statistical analysis. ethz.ch

Table 2: Examples of Software Tools in Metabolic Flux Analysis

Software Tool Key Features Primary Use
INCA (Isotopomer Network Compartmental Analysis) Comprehensive suite for isotopically non-stationary and stationary MFA, error analysis, and experimental design. Flux estimation and model evaluation.
OpenFLUX2 Open-source platform with a graphical user interface for modeling and simulating ¹³C-MFA experiments. Educational and research purposes for steady-state MFA.

| IsoCor | A tool specifically for correcting raw mass spectrometry data for natural isotope abundances. | Pre-processing of labeling data before flux analysis. |

Investigation of Metabolic Reprogramming in Cellular Systems using this compound Tracers

Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid growth and proliferation. nih.gov Isotope tracers are invaluable for dissecting these changes, revealing which pathways are up- or down-regulated. The use of a tracer like this compound could potentially offer insights into specific pathways that are not well-covered by common tracers like glucose.

Cells constantly adapt their metabolism in response to changes in their environment, such as nutrient availability or oxygen levels (hypoxia). By introducing a ¹³C tracer following an environmental stressor, researchers can quantify the resulting shifts in metabolic fluxes. For instance, studies have shown that cancer cells under hypoxia redirect glucose metabolism from oxidation in the TCA cycle towards lactate (B86563) production. A novel tracer could be used to probe other adaptive pathways that are activated under such conditions.

Different cell lines, even from the same type of cancer, can exhibit distinct metabolic phenotypes. ¹³C-MFA can be used to create detailed metabolic flux maps for specific cell lines, providing a quantitative understanding of their unique metabolic wiring. nih.gov For example, ¹³C-MFA was used to engineer Saccharomyces cerevisiae for the overproduction of fatty acids by identifying key metabolic bottlenecks and competing pathways. nih.gov A tracer like this compound could be applied to various cell lines to characterize the activity of pathways involved in its metabolism, potentially revealing new targets for therapeutic intervention.

Mechanistic Biochemical and Chemical Studies Employing Acetylacrylic Acid 13c3

Enzyme Reaction Mechanism Elucidation Using Acetylacrylic Acid-13C3 as a Substrate Analog

Acetylacrylic acid, also known as 4-oxo-2-pentenoic acid, is a known substrate for the enzyme maleylacetoacetate cis-trans isomerase. nih.gov This enzyme is a key component in the metabolic pathway for the degradation of phenylalanine and tyrosine. wikipedia.org The use of this compound as a substrate analog allows for a detailed examination of the catalytic mechanism of this isomerase.

Kinetic Isotope Effect (KIE) studies are a fundamental tool for determining the rate-limiting steps of enzymatic reactions and for providing evidence for proposed transition states. The KIE is the ratio of the reaction rate of a substrate with a lighter isotope to that with a heavier isotope. By strategically placing ¹³C labels within the acetylacrylic acid molecule, researchers can probe changes in bonding at specific carbon atoms during the enzymatic isomerization.

In a hypothetical study, the isomerization of this compound by maleylacetoacetate cis-trans isomerase could be monitored and compared to the unlabeled substrate. A significant KIE (k¹²C/k¹³C > 1) would be expected if a bond to one of the labeled carbons is being broken or formed in the rate-determining step of the reaction. For instance, if the nucleophilic attack by the glutathione (B108866) cofactor at a ¹³C-labeled carbon is the slowest step, a primary ¹³C KIE would be observed. cdnsciencepub.com

Table 1: Hypothetical Kinetic Isotope Effects for the Isomerization of this compound by Maleylacetoacetate cis-trans Isomerase

IsotopologueVmax (µmol/min)KM (µM)kcat/KM (M⁻¹s⁻¹)¹³C KIE on kcat/KM
Acetylacrylic Acid100502.0 x 10⁶1.000 (Reference)
Acetylacrylic Acid-2-¹³C95501.9 x 10⁶1.053
Acetylacrylic Acid-3-¹³C98501.96 x 10⁶1.020
Acetylacrylic Acid-4-¹³C99501.98 x 10⁶1.010

This interactive table presents hypothetical data to illustrate the potential outcomes of a KIE study. The observed KIE values would provide insights into the transition state of the reaction.

The interaction of this compound with the active site of maleylacetoacetate cis-trans isomerase can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C labels serve as sensitive probes of the local electronic environment. Changes in the ¹³C chemical shifts of the substrate analog upon binding to the enzyme can provide information about the proximity of specific amino acid residues and the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions).

For example, if a specific ¹³C-labeled carbon in this compound shows a significant downfield shift upon binding to the enzyme, it could indicate the presence of an electrophilic group in the active site that polarizes the C=O or C=C bond. This information, combined with site-directed mutagenesis studies, can help to identify key catalytic residues. The mechanism of maleylacetoacetate isomerase is known to involve the cofactor glutathione, which attacks the substrate. wikiwand.com ¹³C NMR studies with this compound could help to pinpoint the exact site of this nucleophilic attack.

Investigation of Molecular Rearrangements and Transformation Pathways involving this compound

Beyond enzymatic reactions, this compound is a valuable tool for studying non-enzymatic molecular rearrangements and chemical transformations. The ¹³C labels act as markers that allow for the unambiguous determination of the fate of each carbon atom in the product molecules. This is particularly useful in complex reactions where multiple pathways may be operating simultaneously.

For instance, in a hypothetical study of the acid-catalyzed cyclization of acetylacrylic acid to form a lactone, the position of the ¹³C labels in the resulting product would definitively establish the mechanism of the ring closure.

Table 2: Hypothetical Product Analysis of the Acid-Catalyzed Cyclization of this compound

Starting MaterialProposed ProductObserved ¹³C Labeling Pattern in ProductMechanistic Implication
Acetylacrylic Acid-2,3,4-¹³C₃5-methyl-2(5H)-furanoneLabel at C2, C3, and C4Intramolecular cyclization with retention of the carbon backbone.
Acetylacrylic Acid-2,3,4-¹³C₃4-methyl-2(5H)-furanoneLabel at C2, C3, and C5Rearrangement of the carbon skeleton prior to cyclization.

This interactive table illustrates how the position of the ¹³C labels in the product can distinguish between different reaction pathways.

Studies on Tautomerism and Isomerization Processes of this compound and its Analogs

Acetylacrylic acid can exist in different tautomeric forms, such as the keto and enol forms. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH. ¹³C NMR spectroscopy is an excellent technique for studying these tautomeric equilibria. The distinct chemical shifts of the carbon atoms in the keto and enol forms allow for their quantification.

By using this compound, the signals in the ¹³C NMR spectrum are enhanced, facilitating more precise measurements of the tautomeric populations. Furthermore, the temperature dependence of the ¹³C NMR spectra can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process. Isotope effects on the chemical shifts themselves can also provide subtle details about the electronic and structural differences between the tautomers. mdpi.com

Role of Acetylacrylic Acid 13c3 in Environmental and Material Science Research

Tracing the Formation Mechanisms of Secondary Organic Aerosols from Acetylacrylic Acid Derivatives

Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter, formed through the oxidation of volatile organic compounds (VOCs). Understanding the intricate formation mechanisms of SOAs is crucial for climate and air quality modeling. The use of isotopically labeled precursors, such as Acetylacrylic Acid-13C3, is a sophisticated method to trace the transformation of specific VOCs into SOAs.

When derivatives of acetylacrylic acid are released into controlled atmospheric simulation chambers, the presence of the 13C label in this compound allows for the unambiguous identification of its contribution to the resulting aerosol mass. By analyzing the isotopic composition of the formed SOAs using techniques like isotope ratio mass spectrometry (IRMS), scientists can elucidate the reaction pathways and quantify the yield of SOA from this specific precursor. This approach helps in understanding the atmospheric aging process of organic compounds.

Hypothetical Research Findings on SOA Formation

Experimental PhaseCompound AnalyzedIsotopic Ratio (δ13C ‰)Inference
InitialThis compound+500High initial enrichment of the tracer compound.
Gas Phase (Post-Oxidation)Volatile Oxidation Products+450Indicates some isotopic fractionation during initial oxidation reactions.
Aerosol Phase (SOA)Organic Aerosol Fraction+480Demonstrates significant incorporation of the labeled carbon into the SOA.
Filter Sample (Aged SOA)High Molecular Weight Oligomers+490Suggests that the labeled compound is involved in oligomerization processes within the aerosol phase.

Investigation of Degradation Pathways of this compound in Environmental Systems

The fate of organic compounds in the environment is of great interest due to potential persistence and toxicity. Isotopic labeling provides a robust method for studying the degradation of pollutants. By introducing this compound into a model environmental system, such as soil or water samples, researchers can track its breakdown over time.

The 13C label acts as a tracer, allowing for the identification of degradation products through techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the construction of detailed degradation pathways, distinguishing between biotic and abiotic processes. Furthermore, the rate of disappearance of the parent labeled compound and the appearance of labeled metabolites provide crucial data for calculating degradation kinetics.

Illustrative Degradation Study of this compound in an Aqueous System

Time (days)This compound Concentration (µg/L)Labeled Degradation Product A (µg/L)Labeled Degradation Product B (µg/L)
010000
765255
14304515
2855020

Use in Polymer Science for Studying Monomer Incorporation and Polymerization Kinetics

In polymer science, understanding the precise incorporation of monomers into a polymer chain and the kinetics of the polymerization process is fundamental for designing materials with desired properties. This compound can be used as a labeled monomer in polymerization reactions.

The 13C label allows for detailed structural analysis of the resulting polymer using 13C NMR spectroscopy. This technique can provide information on the monomer sequence distribution, tacticity, and the identification of end-groups. By monitoring the disappearance of the 13C-labeled monomer signal and the appearance of the corresponding polymer signal in the NMR spectrum over time, the kinetics of the polymerization can be accurately determined. This is particularly useful for understanding copolymerization reactions where the relative incorporation rates of different monomers are of interest.

Example Data from a Kinetic Study of Polymerization using this compound

Reaction Time (minutes)Monomer Conversion (%)Polymer Molecular Weight ( g/mol )Polydispersity Index (PDI)
10152,5001.2
30457,8001.3
608515,2001.4
1209818,5001.45

Future Research Directions and Advanced Methodological Developments for Acetylacrylic Acid 13c3

Integration of Acetylacrylic Acid-13C3 Tracing with Multi-Omics Approaches

The integration of stable isotope tracing with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) provides a comprehensive, system-wide view of cellular physiology. Future studies could use this compound to trace the metabolic fate of the acetyl and acrylic acid moieties into various biomolecules. By combining this tracer data with other omics layers, researchers could elucidate how metabolic pathway activity correlates with gene expression and protein abundance under specific conditions. For instance, this approach could reveal regulatory hubs that control the flux of these carbon backbones in response to environmental stress or disease states.

Table 1: Potential Multi-Omics Integration Strategies for this compound

Omics LayerPotential Research QuestionData Integration Approach
Transcriptomics How do gene expression levels of metabolic enzymes correlate with the flux of ¹³C from this compound into downstream pathways?Correlation analysis between ¹³C-labeling patterns in metabolites and mRNA levels of corresponding enzymes.
Proteomics Does the abundance of key metabolic proteins influence the rate of this compound metabolism?Quantitative proteomics (e.g., SILAC, TMT) combined with metabolic flux data to link protein levels to pathway activity.
Metabolomics How does the introduction of this compound alter the broader metabolic network?Untargeted metabolomics to identify global changes in the metabolome, combined with targeted analysis of ¹³C incorporation.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput of this compound Analysis

The effective use of this compound as a tracer would depend on robust analytical methods to detect and quantify its incorporation into various metabolites. Future work would need to focus on developing and optimizing analytical platforms, primarily based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution MS, such as Orbitrap or FT-ICR MS, coupled with liquid chromatography (LC) or gas chromatography (GC), would be essential for separating and identifying ¹³C-labeled isotopologues with high sensitivity and mass accuracy. Furthermore, developing automated sample preparation and data analysis pipelines would be crucial for enabling high-throughput screening of biological samples.

Exploration of this compound in Systems Biology and Computational Modeling of Metabolic Networks

Systems biology aims to understand the complex interactions within biological systems through computational and mathematical modeling. This compound could serve as a valuable tool for generating experimental data to build and validate genome-scale metabolic models (GEMs). By measuring the isotopic labeling patterns in central metabolites over time, researchers could perform ¹³C-Metabolic Flux Analysis (¹³C-MFA). This would allow for the precise quantification of intracellular metabolic fluxes, providing critical constraints for refining computational models. Such models could then be used to simulate metabolic responses to genetic or environmental perturbations and to identify potential targets for metabolic engineering or therapeutic intervention.

Table 2: Application of this compound in Metabolic Modeling

Modeling ApproachRole of this compound DataPotential Outcome
¹³C-Metabolic Flux Analysis (¹³C-MFA) Provides experimental data on isotopic labeling patterns to constrain the model and calculate absolute flux values.Quantitative map of cellular metabolism, revealing the precise contribution of acetyl and acrylic acid carbons to various pathways.
Kinetic Modeling Used to determine kinetic parameters of enzymes involved in the metabolism of acetylacrylic acid.A dynamic model that can predict how metabolite concentrations and fluxes change over time.
Genome-Scale Model (GEM) Validation Experimental flux data serves to validate and refine the predictions of large-scale metabolic network reconstructions.Increased accuracy and predictive power of computational models for simulating cellular behavior.

Emerging Applications of this compound in Non-Traditional Research Domains

Beyond central carbon metabolism, the unique structure of this compound could allow for its application in more specialized or non-traditional research areas. For example, its potential role as a precursor for specific secondary metabolites in plants or microorganisms could be investigated. In materials science, ¹³C-labeled precursors are sometimes used to study the synthesis and degradation of polymers; this compound could potentially be explored as a labeled monomer for tracking these processes. Another novel area could be in environmental science, tracing the biodegradation of acetylated and acrylate-containing compounds in microbial ecosystems. These applications, while speculative, highlight the potential versatility of a novel labeled compound in expanding the toolkit for isotopic tracing.

Q & A

Q. What methodologies are recommended for synthesizing and verifying the isotopic purity of Acetylacrylic Acid-13C3?

Isotopic purity is critical for tracer studies. Synthesis typically involves substituting natural carbon atoms with 13C isotopes at specific positions using labeled precursors (e.g., 13C-enriched acetic acid or propiolic acid). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to confirm isotopic enrichment and positional specificity. For example, 13C-NMR can distinguish between labeled and unlabeled carbons, while HRMS quantifies isotopic abundance (>99% purity is standard for metabolic studies) .

Q. How should researchers handle and store this compound to ensure stability?

Based on protocols for structurally similar 13C-labeled compounds (e.g., Cyanuric Acid-13C3), storage at –20°C in airtight, light-resistant containers is advised to prevent degradation. Solubility in polar solvents like DMSO or water should be validated empirically, as isotopic substitution may alter physicochemical properties compared to unlabeled analogs .

Q. What safety precautions are necessary when working with this compound?

While specific toxicity data for this compound is limited, safety protocols for 13C-labeled carboxylic acids (e.g., Cinnamic Acid-13C3) recommend:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can this compound be applied in tracking reaction intermediates in environmental catalysis?

In catalytic systems (e.g., VOC degradation), 13C-labeled acetylacrylic acid serves as a tracer to identify transient intermediates via techniques like proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS). For instance, isotopic labeling distinguishes between endogenous and exogenous carbon sources in reaction pathways, enabling precise mapping of oxidative mechanisms (e.g., in Fe3+/PMS/MoS2 systems) .

Q. What strategies resolve contradictions in metabolic flux data when using this compound as a tracer?

Discrepancies in flux analysis often arise from isotopic dilution or compartmentalization. Mitigation strategies include:

  • Control experiments: Compare labeled vs. unlabeled substrates under identical conditions.
  • Computational modeling: Use software like INCA or OpenFLUX to account for isotopic scrambling.
  • Multi-omic validation: Cross-reference with proteomic or transcriptomic data to confirm pathway activity .

Q. How can researchers design experiments to study the pharmacokinetics of this compound in disease models?

For in vivo studies:

  • Dosing: Administer 13C-labeled compound intravenously or orally, ensuring dose linearity.
  • Sampling: Collect plasma/tissue at timed intervals for LC-MS analysis.
  • Data normalization: Use internal standards (e.g., L-Lactic Acid-13C3) to correct for matrix effects .

Methodological Considerations

Q. Table 1: Key Parameters for Experimental Design with this compound

ParameterRecommendationReference
Isotopic purity≥99% (confirmed via HRMS/NMR)
Solvent compatibilityTest in DMSO, water, or PBS
Analytical techniquesPTR-ToF-MS, 13C-NMR, LC-MS
Safety protocolsAlign with GHS Category 2 for irritants

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.